molecular formula C11H7Cl3F3NO4S B3040863 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate CAS No. 245072-91-7

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate

Cat. No.: B3040863
CAS No.: 245072-91-7
M. Wt: 412.6 g/mol
InChI Key: PIQNHJLZQDXKCY-UHFFFAOYSA-N
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Description

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate is a sophisticated chemical reagent designed for specialized research applications. This compound integrates two structurally complex moieties: a 5-(trifluoromethyl)-2-pyridylsulphonyl group and a 2,3,3-trichloroacrylate ester. The trifluoromethylpyridine (TFMP) group is a prominent scaffold in the development of active agrochemical and pharmaceutical compounds, as the fluorine atoms confer unique physicochemical properties that can influence a molecule's bioavailability, metabolic stability, and binding affinity . The presence of multiple chlorine atoms on the acrylate segment, alongside the sulphonyl linkage, makes this molecule a valuable and versatile building block (synthon) in organic and medicinal chemistry. It is particularly useful for constructing more complex molecules through various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. Researchers can leverage this compound in the synthesis of potential enzyme inhibitors or as a key intermediate for creating compound libraries for high-throughput screening. The chemical structure is related to other TFMP derivatives that have been identified as potent and selective ligands for biological targets, such as the PPARδ receptor, highlighting the value of this chemical class in tool compound development . This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl 2,3,3-trichloroprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl3F3NO4S/c12-8(9(13)14)10(19)22-3-4-23(20,21)7-2-1-6(5-18-7)11(15,16)17/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQNHJLZQDXKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)CCOC(=O)C(=C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl3F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate typically involves multiple steps. One common approach is to start with the preparation of the 5-(trifluoromethyl)-2-pyridyl sulphonyl chloride, which is then reacted with ethyl 2,3,3-trichloroacrylate under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antagonism of PPARδ :
    • The compound has been identified as a selective ligand for the peroxisome proliferator-activated receptor delta (PPARδ) . It exhibits potential as an antagonist, which can modulate metabolic pathways related to lipid metabolism and inflammation. Studies indicate that it can inhibit basal CPT1a gene transcription, making it a candidate for further investigation in metabolic disorders .
  • Anticancer Research :
    • Its structural analogs have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and survival. Research into derivatives of this compound suggests that modifications can enhance its efficacy against various cancer cell lines .

Agrochemical Applications

  • Herbicides :
    • The sulfonyl group in the compound's structure is significant for herbicidal activity. Compounds with similar structures have been developed as effective herbicides targeting specific plant metabolic pathways, providing a basis for the development of new agrochemicals .
  • Pesticide Development :
    • The trifluoromethyl group enhances lipophilicity, potentially improving the bioavailability of pesticide formulations. This property can be leveraged to create more effective pest control agents that are less toxic to non-target organisms .

Materials Science Applications

  • Polymer Chemistry :
    • The compound can serve as a monomer in the synthesis of polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices may enhance resistance to environmental degradation and improve overall durability .
  • Coatings and Adhesives :
    • Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives that require high performance under challenging conditions.

Case Studies

  • PPARδ Antagonist Studies :
    • A study published in the Journal of Medicinal Chemistry highlighted the binding characteristics of derivatives related to this compound, demonstrating its potential role in understanding PPARδ biology and pharmacology .
  • Herbicidal Efficacy Trials :
    • Field trials have indicated that compounds with similar structures exhibit significant herbicidal activity against common agricultural weeds, suggesting that this compound could be developed into a commercial herbicide .

Mechanism of Action

The mechanism of action of 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Table 1. Comparative Properties of Key Acrylate Derivatives

Compound Molecular Weight (g/mol) Key Substituents Toxicity Concerns Applications
Target Compound 425.42 Trichloroacrylate, pyridylsulphonyl Potential hepatotoxicity (inferred) Specialty polymers, agrochemicals
Tetrahydrofurfuryl acrylate 156.18 Tetrahydrofurfuryl alkoxy Low toxicity (metabolite: alcohol) Adhesives, coatings
Perfluorooctyl sulfonamide derivatives 500–1,000 Perfluorinated alkyl, sulfonamide Bioaccumulation, endocrine disruption Surfactants, firefighting foams

Key Research Findings :

  • Reactivity: The target compound’s trichloroacrylate group exhibits higher electrophilicity than non-halogenated acrylates, promoting faster polymerization but increasing protein-binding risks.
  • Solubility : Pyridylsulphonyl group enhances water solubility (~2.5 mg/L estimated) compared to purely hydrocarbon-substituted acrylates (<1 mg/L).
  • Environmental Impact : Halogenation raises concerns about persistence, though the compound’s moderate molecular weight may reduce bioaccumulation relative to PFCs.

Biological Activity

2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate (CAS No. 245072-91-7) is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula: C12H14F3NO4S
  • Molecular Weight: 331.30 g/mol

The presence of a trifluoromethyl group and a pyridyl moiety contributes to its unique chemical properties and biological activities.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in metabolic regulation. For instance, related compounds have been identified as potent ligands for the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in lipid metabolism and glucose homeostasis .

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study: In vitro studies demonstrated that the compound effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis .

Antimicrobial Activity

There is emerging evidence of antimicrobial activity against various pathogens. The sulfonyl functional group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.

  • Research Findings: A study reported that similar sulfonamide derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialActivity against Gram-positive bacteria
PPARδ LigandModulation of lipid metabolism

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate?

The synthesis typically involves sulfonylation of the pyridyl moiety followed by esterification with trichloroacrylic acid. A stepwise approach is advised:

Sulfonylation : React 5-(trifluoromethyl)-2-pyridylsulfonyl chloride with ethanolamine under basic conditions (e.g., NaHCO₃ in THF) to form the sulfonamide intermediate.

Esterification : Use trichloroacryloyl chloride with the sulfonamide intermediate in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid side reactions.
Critical parameters : Maintain anhydrous conditions and low temperatures (0–5°C) during esterification to prevent hydrolysis of the trichloroacrylate group .

Q. How can researchers characterize the stability of this compound under varying pH conditions?

Stability studies should employ:

  • HPLC-MS : Monitor degradation products at pH 2–10 (simulated gastric to intestinal conditions).
  • NMR : Track changes in the trifluoromethyl (-CF₃) and sulphonyl (-SO₂-) peaks under acidic/basic buffers.
    Key observation : The trifluoromethyl pyridyl group is pH-stable, but the trichloroacrylate ester is prone to hydrolysis above pH 8, releasing trichloroacrylic acid .

Q. What analytical techniques are optimal for confirming structural purity?

  • ¹H/¹³C NMR : Assign peaks for the pyridyl ring (δ 7.6–8.3 ppm), sulphonyl ethyl group (δ 3.5–4.0 ppm), and trichloroacrylate (δ 5.8–6.2 ppm) .
  • FT-IR : Confirm sulphonyl (1350–1200 cm⁻¹) and ester carbonyl (1740–1720 cm⁻¹) stretches.
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the trichloroacrylate group in nucleophilic environments?

Use density functional theory (DFT) to calculate:

  • Electrophilicity Index (ω) : Quantify susceptibility to nucleophilic attack at the β-carbon of trichloroacrylate.
  • Frontier Molecular Orbitals (FMOs) : Identify electron-deficient regions (LUMO maps) to predict reaction sites.
    Example : DFT studies on similar trichloroacrylates show heightened reactivity in polar aprotic solvents (e.g., DMF), aligning with experimental hydrolysis rates .

Q. What strategies resolve contradictory data in bioactivity assays (e.g., receptor binding vs. cytotoxicity)?

  • Dose-Response Profiling : Test across a wide concentration range (nM–μM) to distinguish specific binding from nonspecific toxicity.
  • Off-Target Screening : Use kinase/GPCR panels to identify cross-reactivity (e.g., TRP channel modulation noted in structurally related sulphonamides) .
  • Metabolite Analysis : Identify hydrolyzed products (e.g., trichloroacrylic acid) that may contribute to cytotoxicity .

Q. How does the trifluoromethyl-pyridyl group influence solubility and bioavailability?

  • LogP Calculations : The -CF₃ group increases hydrophobicity (predicted LogP ~2.5), reducing aqueous solubility.
  • Salt Formation : Co-crystallize with sodium or lysine to improve solubility without altering bioactivity.
  • In Silico ADMET : Predict membrane permeability (e.g., Caco-2 cell models) and metabolic stability (CYP450 interactions) .

Methodological Challenges and Solutions

Q. Addressing Low Yields in Sulfonylation Reactions

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane (3:7) to isolate the sulphonamide intermediate .

Q. Mitigating Hydrolysis During Long-Term Storage

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Stabilizers : Add 1–2% w/v trehalose to formulations to protect the ester bond .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate
Reactant of Route 2
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2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate

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